molecular formula C17H25N3O3 B2454963 Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate CAS No. 2411338-58-2

Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate

Katalognummer B2454963
CAS-Nummer: 2411338-58-2
Molekulargewicht: 319.405
InChI-Schlüssel: OKNRIOVWDYYWQD-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate, also known as MIBE, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. MIBE was initially identified as an inhibitor of the Notch signaling pathway, a crucial pathway involved in cell differentiation, proliferation, and survival. In recent years, MIBE has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action and potential future directions.

Wirkmechanismus

Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate's mechanism of action involves the inhibition of the Notch signaling pathway by targeting the gamma-secretase complex, which is involved in the cleavage of Notch receptors. Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate binds to the presenilin component of the gamma-secretase complex, leading to the inhibition of Notch receptor cleavage and downstream signaling.
Biochemical and Physiological Effects:
Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation and migration, neuroprotection in Alzheimer's disease models, and cardioprotection in cardiovascular disease models. Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate has also been shown to increase insulin sensitivity and improve glucose tolerance in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate is its specificity towards the gamma-secretase complex, which allows for the targeted inhibition of the Notch signaling pathway. Additionally, Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate has been shown to have low toxicity and good pharmacokinetic properties. However, one of the limitations of Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate is its poor solubility, which can make it challenging to administer in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate research, including the development of Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate analogs with improved pharmacokinetic properties and the investigation of Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate's potential therapeutic applications in additional diseases. Additionally, further studies are needed to elucidate the precise mechanism of Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate's neuroprotective and cardioprotective effects, as well as its effects on glucose metabolism. Finally, Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate's potential as a therapeutic agent in combination with other drugs or therapies should be further investigated.
In conclusion, Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate, or Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate, is a novel small molecule with significant potential for therapeutic applications in various diseases. Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate's mechanism of action involves the inhibition of the Notch signaling pathway, and it has been shown to have several biochemical and physiological effects. While there are some limitations to its use in lab experiments, Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate's potential future directions make it an exciting area of research for the scientific community.

Synthesemethoden

Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate can be synthesized using a multi-step synthetic approach involving several chemical reactions. The synthesis of Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate involves the condensation of 1,3-diketone and 3-tert-butylimidazole, followed by the addition of piperidine and methyl ester. The final product is obtained through purification and isolation using chromatography techniques.

Wissenschaftliche Forschungsanwendungen

Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate has been shown to inhibit the Notch signaling pathway, which plays a crucial role in cancer progression and metastasis. Additionally, Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate has been shown to have neuroprotective effects in Alzheimer's disease models and cardioprotective effects in cardiovascular disease models.

Eigenschaften

IUPAC Name

methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)20-12-18-10-14(20)13-6-5-9-19(11-13)15(21)7-8-16(22)23-4/h7-8,10,12-13H,5-6,9,11H2,1-4H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNRIOVWDYYWQD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC=C1C2CCCN(C2)C(=O)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C=NC=C1C2CCCN(C2)C(=O)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.